molecular formula C3H4Cl2 B1149550 1,3,3,4,5,5-Hexafluorocyclopentene CAS No. 1006-02-6

1,3,3,4,5,5-Hexafluorocyclopentene

Cat. No.: B1149550
CAS No.: 1006-02-6
M. Wt: 111
InChI Key:
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Description

1,3,3,4,5,5-Hexafluorocyclopentene is a fluorinated cyclic compound characterized by the presence of six fluorine atoms attached to a five-membered cyclopentene ring

Preparation Methods

The synthesis of 1,3,3,4,5,5-Hexafluorocyclopentene typically involves the use of dicyclopentadiene, hexachlorocyclopentadiene, or octachlorocyclopentene as starting materials. The synthetic routes include halogenation and subsequent fluorination reactions. For instance, hexachlorocyclopentadiene can be fluorinated using hydrogen fluoride in the presence of a catalyst to produce hexafluorocyclopentene . Industrial production methods often involve large-scale fluorination processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3,3,4,5,5-Hexafluorocyclopentene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride, zinc, and various oxidizing agents. Major products formed from these reactions include hexafluorocyclopentane derivatives and other fluorinated compounds.

Mechanism of Action

The mechanism by which 1,3,3,4,5,5-Hexafluorocyclopentene exerts its effects involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound’s high fluorine content enhances its reactivity, allowing it to participate in various chemical transformations. For example, its oxidation by hydroxyl radicals leads to the formation of reactive intermediates that further react with oxygen and nitrogen oxides .

Comparison with Similar Compounds

1,3,3,4,5,5-Hexafluorocyclopentene can be compared with other similar fluorinated cyclic compounds, such as:

  • 1,1,2,2,3,3-Hexafluorocyclopentane
  • 1,1,2,2,3,3,4-Heptafluorocyclopentane
  • cis-1,1,2,2,3,3,4,5-Octafluorocyclopentane

These compounds share similar structural features but differ in their fluorine content and reactivity. This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

1,3,3,4,5,5-hexafluorocyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F6/c6-2-1-4(8,9)3(7)5(2,10)11/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPSNAONUGNAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(C(C1(F)F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891737
Record name 1,3,3,4,5,5-Hexafluorocyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-02-6
Record name 1,3,3,4,5,5-Hexafluorocyclopentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,3,4,5,5-Hexafluorocyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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